molecular formula C16H12O4 B7792248 3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one CAS No. 53592-45-3

3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B7792248
CAS No.: 53592-45-3
M. Wt: 268.26 g/mol
InChI Key: AGKYOCWNJGMWFS-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one typically involves the condensation of 4-hydroxybenzaldehyde with 8-methoxy-2H-chromen-2-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of this compound-4-one.

    Reduction: Formation of 3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating diseases such as cancer and cardiovascular disorders.

    Industry: Used in the development of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxycoumarin: A coumarin derivative with anticoagulant properties.

    7-hydroxycoumarin: Known for its fluorescent properties and used in biochemical assays.

    6-methoxycoumarin: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one is unique due to the presence of both hydroxyphenyl and methoxy groups, which enhance its biological activity and chemical reactivity compared to other coumarin derivatives.

Biological Activity

3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one, commonly referred to as a coumarin derivative, exhibits a wide range of biological activities that have drawn significant interest in medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone backbone with hydroxy and methoxy substituents, which enhance its biological activity. The presence of these functional groups contributes to its antioxidant, anti-inflammatory, and anticancer properties.

1. Antioxidant Activity

The hydroxyphenyl group in the structure allows for effective scavenging of free radicals, thereby reducing oxidative stress. Studies indicate that this compound can significantly lower oxidative damage in cellular models, which is crucial for preventing various diseases associated with oxidative stress.

2. Anti-inflammatory Activity

Research has shown that this compound inhibits the production of pro-inflammatory cytokines and enzymes. This inhibition is vital for managing conditions such as arthritis and other inflammatory diseases. Its mechanism involves the modulation of signaling pathways associated with inflammation.

3. Anticancer Activity

The compound has demonstrated promising anticancer properties by inducing apoptosis in cancer cells through various pathways including PI3K/Akt and MAPK pathways. It has been tested against several cancer cell lines, showing effective cytotoxicity:

Cancer Cell Line IC50 (µM) Mechanism
HeLa15.0Apoptosis via caspase activation
MCF-712.5Cell cycle arrest at G2/M phase
A54910.0Inhibition of tumor growth

4. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Bacteria : Effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
  • Fungi : Exhibits antifungal activity against strains like Candida albicans.

In vitro studies have shown that it possesses significant activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antimicrobial agents.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antioxidant Mechanism : The hydroxy group donates electrons to neutralize free radicals.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway reduces cytokine production.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study published in Frontiers in Chemistry demonstrated that this compound induced apoptosis in human oral squamous cell carcinoma with minimal toxicity to normal keratinocytes .
  • Antimicrobial Efficacy : Research published in PMC indicated that this compound exhibited potent antimicrobial activity against resistant strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

Synthesis

The synthesis of this compound typically involves the condensation of appropriate phenolic compounds with methoxy-substituted chromones under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-14-4-2-3-11-9-13(16(18)20-15(11)14)10-5-7-12(17)8-6-10/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKYOCWNJGMWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221865
Record name 3-(4-Hydroxyphenyl)-8-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53592-45-3
Record name 3-(4-Hydroxyphenyl)-8-methoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53592-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Hydroxyphenyl)-8-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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